4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide
Description
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide is a synthetic organic compound featuring a polycyclic isoindoloquinazolin core substituted with two methoxy groups at positions 9 and 10. The structure is further modified by a butanamide linker terminating in a pyridin-2-yl substituent. Its structural complexity arises from the fused aromatic system, electron-withdrawing carbonyl groups, and polar substituents, which collectively influence its physicochemical behavior and interaction with biological targets.
Properties
Molecular Formula |
C26H24N4O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C26H24N4O5/c1-34-19-13-12-17-22(23(19)35-2)26(33)30-18-9-4-3-8-16(18)25(32)29(24(17)30)15-7-11-21(31)28-20-10-5-6-14-27-20/h3-6,8-10,12-14,24H,7,11,15H2,1-2H3,(H,27,28,31) |
InChI Key |
BGBZMJBVWWOPIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=CC=CC=N5)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR)-Based Approaches
The isoindoloquinazoline scaffold can be constructed via multicomponent reactions (MCRs), which streamline the formation of complex heterocycles. A Ugi-four component reaction (Ugi-4CR) between carboxylic acids, aldehydes, isocyanides, and ammonia generates imidamide intermediates, which undergo cyclization to form polycyclic quinazolinones. For example:
-
Step 1 : Ugi-4CR of 2-carboxybenzaldehyde derivatives, methoxy-substituted amines, tert-butyl isocyanide, and ammonia yields a linear intermediate.
-
Step 2 : Palladium-catalyzed Sonogashira coupling introduces alkynyl groups, followed by acid-mediated cyclization to form the isoindoloquinazoline core.
This method achieves yields up to 80% but requires optimization to avoid side products such as unsubstituted quinazolinones.
Cyclocondensation of Anthranilamide Derivatives
Alternative routes involve cyclocondensation of anthranilamide with aldehydes. For instance:
-
Reagents : Anthranilamide (2a) reacts with 1H-indole-3-carboxaldehyde (1a) in acetonitrile under acidic conditions (e.g., p-toluenesulfonic acid).
-
Conditions : Reflux at 80°C for 4 hours yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives.
Switching to Al2O3 as a catalyst minimizes side reactions, improving yields to 62%.
Functionalization of the Core Structure
Introduction of Methoxy Groups
Methoxy substituents at positions 9 and 10 are introduced via O-methylation:
Oxidation to Dioxo Functionality
The dioxo groups at positions 5 and 11 are installed through oxidation:
-
Reagents : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acetic acid.
-
Conditions : Stirring at room temperature for 6 hours yields the dioxo derivative with 85% efficiency.
Side Chain Installation and Final Coupling
Butanamide Side Chain Synthesis
The butanamide moiety is appended via nucleophilic acyl substitution:
-
Step 1 : 4-Chlorobutanoyl chloride reacts with the secondary amine on the isoindoloquinazoline core in dichloromethane (DCM) with triethylamine (Et3N).
-
Step 2 : The intermediate chloride is displaced by pyridin-2-ylmethylamine in tetrahydrofuran (THF) at 0°C.
| Reaction Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | 4-Chlorobutanoyl chloride | DCM | 0°C | 78 |
| Aminolysis | Pyridin-2-ylmethylamine | THF | 0°C → RT | 65 |
Optimization Challenges
-
Regioselectivity : Competing reactions at N3 vs. N6 of the quinazolinone core necessitate protective group strategies.
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the final product.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
Medically, the compound holds potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties may also make it useful in catalysis or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
*Inferred from structural similarity to .
†Estimated based on ’s molecular weight (472.5) + additional CH₂ and substituent adjustments.
‡Assumed comparable to Y042-7282’s polar surface area due to shared amide and heterocyclic groups.
Key Structural Differences and Implications
Substituent Heterocycles: The pyridin-2-yl group in the target compound differs from the furan-2-ylmethyl () and benzodioxepin () groups.
Amide Chain Length :
- The butanamide chain in the target compound and provides greater conformational flexibility compared to the propanamide chain in . Longer chains may improve accommodation in hydrophobic binding pockets but reduce solubility.
In contrast, Y042-7282 () lacks these groups, reducing electron-rich character .
Electronic and Geometric Considerations
As noted in , compounds with similar electronic profiles but divergent geometries (e.g., pyridine vs. furan) exhibit distinct chemical behaviors despite shared valency . For example:
- The pyridin-2-yl group’s planar geometry and lone-pair orientation may favor interactions with metal ions or acidic residues in enzymes, whereas furan’s smaller size could limit such interactions.
Hypothetical Bioactivity Trends
- Increased Lipophilicity : Compounds with benzodioxepin (logP = 2.06) or pyridin-2-yl groups may exhibit better membrane permeability than furan derivatives.
- Target Selectivity : The pyridin-2-yl group’s hydrogen-bonding capability could enhance selectivity for kinases or receptors with complementary polar residues.
Biological Activity
The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its intricate structure allows for interaction with various biological targets, which is crucial for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.5 g/mol. The structure features an isoindoloquinazolinone core with methoxy groups and a butanamide side chain. The unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O6 |
| Molecular Weight | 453.5 g/mol |
| Structural Features | Isoindoloquinazolinone core, Methoxy groups, Butanamide side chain |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. The use of specific reagents and conditions is crucial for the successful formation of the desired compound. Various methods have been documented in literature that detail the synthetic pathways leading to this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Case Studies
- Cytotoxic Activity : In vitro studies have shown that derivatives of isoindoloquinazoline compounds exhibit cytotoxic effects against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The MTT assay results indicate that certain modifications to the structure enhance cytotoxicity significantly compared to standard treatments like foretinib .
- Bronchodilator Activity : Some analogs related to this compound have demonstrated pronounced bronchodilator activity in guinea pig models. The structure-activity relationship studies suggest that specific substitutions can enhance efficacy without central nervous system side effects .
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Target Cell Lines | Results |
|---|---|---|
| MTT Assay | A549, HT-29, U87MG | Significant cytotoxicity observed |
| Bronchodilator Test | Guinea Pig Models | Enhanced bronchodilator activity noted |
Q & A
What are the critical considerations for optimizing the synthesis of this compound, and how can reaction conditions impact yield and purity?
Answer:
The synthesis involves multi-step protocols requiring precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps, while acetic acid anhydride aids in amide bond formation .
- Temperature control : Reflux conditions (80–120°C) are critical for quinazoline ring closure, but excessive heat can degrade sensitive functional groups like methoxy substituents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (DMF/ethanol mixtures) are standard for isolating high-purity products .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR (absence of residual solvent peaks) .
How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?
Answer:
- 1H/13C NMR : Assign peaks to distinguish isoindoloquinazoline protons (δ 7.8–8.2 ppm) from pyridyl protons (δ 8.3–8.6 ppm). Methoxy groups (δ 3.8–4.0 ppm) and amide NH (δ 10.2 ppm) confirm substitution patterns .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities. High-resolution MS validates the molecular ion ([M+H]+) within 5 ppm accuracy .
- IR spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) for quinazoline dioxo groups and amide C=O bonds .
What advanced strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina to predict binding affinities. Focus on the pyridyl and isoindoloquinazoline moieties for hydrogen bonding and π-π stacking interactions .
- Kinase inhibition assays : Use ADP-Glo™ kits to quantify activity against recombinant kinases. Compare IC50 values with structural analogs (e.g., 9,10-dimethoxy vs. unsubstituted derivatives) .
- Cellular assays : Validate anti-proliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Correlate results with ROS generation or apoptosis markers (caspase-3/7) .
How can researchers address contradictions in reported biological activity data for this compound?
Answer:
- Standardize assays : Variations in cell culture conditions (e.g., serum concentration, incubation time) may explain discrepancies. Use CLSI guidelines for reproducibility .
- SAR analysis : Compare activity of 4-(9,10-dimethoxy...butanamide with analogs (e.g., N-(pyridin-2-yl)butanamide vs. N-(furan-2-ylmethyl) derivatives) to identify critical substituents .
- Metabolic stability : Test hepatic microsome stability (e.g., human/rat) to rule out rapid degradation masking true efficacy .
What computational and experimental synergies improve reaction design for derivatives of this compound?
Answer:
- Reaction path modeling : Use Gaussian09 with DFT (B3LYP/6-31G*) to predict activation energies for key steps (e.g., cyclization) and optimize solvent/catalyst pairs .
- High-throughput screening : Employ Chemspeed robotic platforms to test 96 reaction conditions (e.g., base strength, temperature) in parallel .
- Machine learning : Train models on existing quinazoline synthesis data (yield, purity) to predict optimal conditions for novel derivatives .
How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence physicochemical and biological properties?
Answer:
- Solubility : Methoxy groups enhance lipophilicity (logP +0.5 vs. hydroxyl), reducing aqueous solubility but improving membrane permeability .
- Bioactivity : Dimethoxy derivatives show 2–3x higher kinase inhibition than hydroxyl analogs, likely due to reduced hydrogen bonding with solvent .
- Stability : Hydroxyl groups increase susceptibility to oxidation; methoxy groups improve stability in physiological pH (t1/2 > 24 hrs) .
What analytical workflows are recommended for detecting degradation products during stability studies?
Answer:
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via UPLC-PDA-MS .
- Degradant identification : Use MS/MS fragmentation to trace products (e.g., cleavage of amide bonds or demethylation of methoxy groups) .
- Quantification : Develop validated HPLC methods (ICH Q2(R1)) with LOQ ≤ 0.1% for impurities .
How can researchers design SAR studies to prioritize analogs for preclinical testing?
Answer:
- Library design : Synthesize 10–20 analogs with variations in:
- In silico filters : Apply Lipinski’s Rule of Five and PAINS filters to exclude promiscuous binders .
- Tiered screening : Prioritize compounds with IC50 < 1 µM (kinase assays) and >50% inhibition in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
